molecular formula C13H16INO2Zn B6294845 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF CAS No. 858670-79-8

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF

Cat. No. B6294845
CAS RN: 858670-79-8
M. Wt: 410.6 g/mol
InChI Key: SRTSBHJYZBRMHZ-UHFFFAOYSA-M
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Description

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF (1-BCPZnI2) is an organometallic compound with a broad range of scientific research applications. It is a versatile reagent that can be used as a catalyst in various organic transformations, as well as a ligand for coordination complexes. This compound has been widely studied due to its unique properties and potential applications in the fields of organic and inorganic chemistry.

Scientific Research Applications

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used as a catalyst for various organic transformations, such as the synthesis of heterocyclic compounds, and as a ligand for coordination complexes. It has also been used in the synthesis of polymers-supported organometallic catalysts, and as a reagent for the synthesis of organometallic compounds. In addition, this compound has been used in the synthesis of metal-organic frameworks (MOFs) and other nanostructured materials.

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF is not fully understood. However, it is believed that the zinc ion acts as a Lewis acid, which facilitates the formation of a coordination complex between the zinc ion and the piperidine moiety of 1-BCP. This coordination complex then undergoes a reaction with the THF solvent, resulting in the formation of this compound.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not toxic or known to cause any adverse reactions in humans or other organisms.

Advantages and Limitations for Lab Experiments

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also a stable compound, which makes it suitable for use in a variety of reactions. Additionally, it is a relatively inexpensive reagent, which makes it cost-effective for use in research.
However, there are some limitations to consider when using this compound in lab experiments. It is not soluble in water, which can limit its use in certain reactions. Additionally, it is not as effective as other reagents in some reactions, and its reaction rate can be slow.

Future Directions

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF has potential for use in a variety of scientific research applications. Future research could focus on using this compound as a catalyst for the synthesis of new organic compounds, or as a ligand for coordination complexes. Additionally, research could focus on using this compound in the synthesis of metal-organic frameworks (MOFs) and other nanostructured materials. Furthermore, research could focus on optimizing the reaction conditions for the synthesis of this compound to increase its yield and reaction rate. Finally, research could focus on exploring the potential applications of this compound in other fields, such as medicine and materials science.

Synthesis Methods

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF can be synthesized by combining 1-benzyloxycarbonylpiperidine (1-BCP) and zinc iodide (ZnI2) in tetrahydrofuran (THF). The reaction can be carried out at room temperature, and the resulting product is a white solid. The reaction can be written as follows:
1-BCP + ZnI2 → this compound

properties

IUPAC Name

benzyl piperidin-4-ide-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO2.HI.Zn/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12;;/h1-4,7-8H,5-6,9-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTSBHJYZBRMHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC[CH-]1)C(=O)OCC2=CC=CC=C2.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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